![molecular formula C6H3NO3 B13968863 2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine CAS No. 327029-37-8](/img/structure/B13968863.png)
2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction. This reaction typically involves the use of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is known for its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods: While specific industrial production methods for 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反应分析
Types of Reactions: 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions involving 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学研究应用
4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties . In medicine, it is being explored for its potential use in the development of neurotherapeutic agents .
作用机制
The mechanism of action of 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, which plays a crucial role in the modulation of neuronal excitability . This interaction is believed to contribute to its anticonvulsant effects.
相似化合物的比较
Similar Compounds: Compounds similar to 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine include other members of the dioxolopyridine family, such as [1,3]dioxolo[4,5-f][1,3]benzodioxole and [1,3]dioxolo[4,5-g]chromen-8-ones .
Uniqueness: What sets 4,7-Epoxy-1,3-dioxolo[4,5-c]pyridine apart from these similar compounds is its unique structural features and specific interactions with molecular targets. Its ability to interact with the GABA A receptor, for example, highlights its potential as a neurotherapeutic agent .
属性
CAS 编号 |
327029-37-8 |
|---|---|
分子式 |
C6H3NO3 |
分子量 |
137.09 g/mol |
IUPAC 名称 |
3,5,10-trioxa-8-azatricyclo[5.2.1.02,6]deca-1(9),2(6),7-triene |
InChI |
InChI=1S/C6H3NO3/c1-3-4-5(9-2-8-4)6(7-1)10-3/h1H,2H2 |
InChI 键 |
ZMJKUQKLOBSEBO-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C3=NC=C2O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


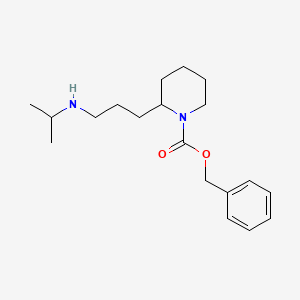


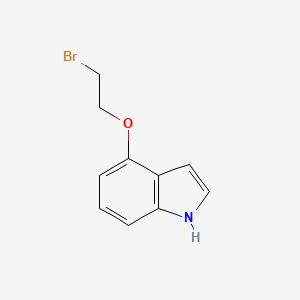
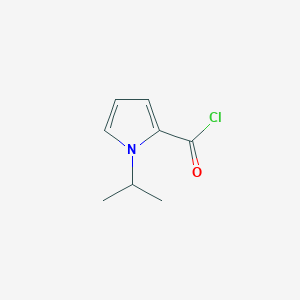



![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
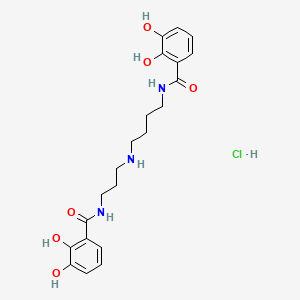

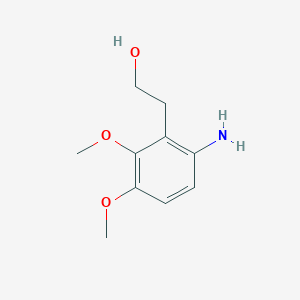
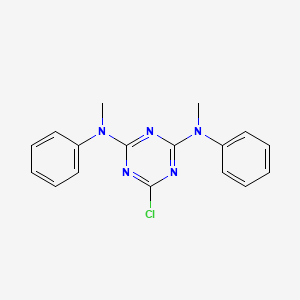
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
